molecular formula C28H24N2O3S2 B4067020 2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-4,6-diphenylnicotinonitrile

2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-4,6-diphenylnicotinonitrile

Cat. No. B4067020
M. Wt: 500.6 g/mol
InChI Key: DKSWGIMMIOPYGQ-UHFFFAOYSA-N
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Description

2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-4,6-diphenylnicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research in recent years. This compound has shown promising results in various applications, including cancer research, drug development, and molecular biology. In

Scientific Research Applications

Organic Synthesis and Catalysis

Compounds with benzylsulfonyl groups and related structures serve as key intermediates in organic synthesis. They participate in reactions such as 1,3-dipolar cycloadditions, facilitating the synthesis of heterocyclic compounds, and are employed in the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles from arylsulfonyl(thio)propionitriles, indicating their versatility in constructing complex molecular architectures (Moskvichev et al., 2001).

Polymer Science and Material Engineering

In the domain of polymer science, benzylsulfonyl-related compounds have been utilized to synthesize novel polymers with specific characteristics. For instance, sulfonated poly(arylene ether) copolymers containing aromatic nitriles exhibit high protonic conductivities and are proposed for applications in fuel cell technologies. This demonstrates the compound's potential in creating materials with enhanced electrochemical properties and improved performance in energy devices (Sumner et al., 2004).

Antiviral Research

Arylsulfone derivatives, closely related to the chemical structure , have shown antiviral properties, particularly against betaherpesviruses. This suggests potential biomedical applications of similar compounds in developing new antiviral agents with novel modes of action (Naesens et al., 2006).

properties

IUPAC Name

2-(3-benzylsulfonyl-2-hydroxypropyl)sulfanyl-4,6-diphenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O3S2/c29-17-26-25(22-12-6-2-7-13-22)16-27(23-14-8-3-9-15-23)30-28(26)34-18-24(31)20-35(32,33)19-21-10-4-1-5-11-21/h1-16,24,31H,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSWGIMMIOPYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Hydroxy-3-phenylmethanesulfonylpropyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-4,6-diphenylnicotinonitrile
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